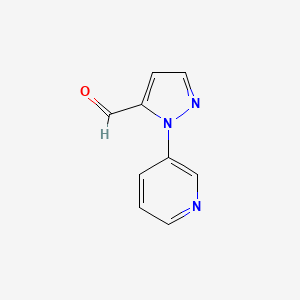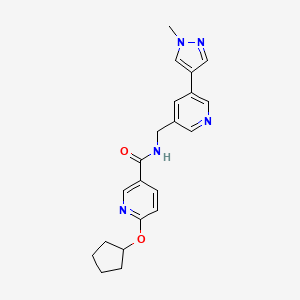![molecular formula C18H19FN4O3 B2768171 ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 946253-60-7](/img/structure/B2768171.png)
ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C18H19FN4O3 and its molecular weight is 358.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have developed methods for synthesizing heterocyclic compounds using ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate as a precursor. These methods involve reactions with various reagents to produce compounds with potential applications in drug development and material sciences. For example, the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives explores the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards different active methylene reagents (Mohareb et al., 2004).
Crystal Structure and Spectroscopic Studies
The crystal structure and spectroscopic characteristics of new pyridazinone derivatives have been thoroughly investigated. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various domains, including pharmacology and materials science (Kalai et al., 2021).
Biological Activity Analysis
Some derivatives synthesized from this compound have been evaluated for their in vitro biological activities. This includes studies on their potential antibacterial and antifungal properties, showcasing the potential of these compounds in developing new therapeutic agents (Ziegler et al., 1988).
Enzymatic Activity Modulation
Research into the enzymatic activity modulation by compounds derived from this compound has revealed their potential in influencing biochemical pathways. This includes the study of their effects on increasing the reactivity of enzymes like cellobiase, suggesting applications in biotechnology and pharmaceuticals (Abd et al., 2008).
Anticancer and Antioxidant Properties
Novel compounds derived from this compound have been explored for their anticancer and antioxidant properties. Studies indicate that these compounds exhibit significant activities against various cancer cell lines and possess antioxidant capabilities, highlighting their potential in developing new therapeutic agents for cancer treatment and prevention (Thangarasu et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a new derivative of pyridazin-3(2H)-one
Mode of Action
The compound’s chemical reactivity is suggested by the low energy gap shown in the frontier molecular orbital (fmo) analysis . The electrophilicity index (ω) points towards the probable biological activity of the compound .
Result of Action
The compound is a new derivative of pyridazin-3(2H)-one with potential pharmaceutical effectiveness
properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c1-4-26-15(24)10-22-18(25)17-14(16(21-22)11(2)3)9-20-23(17)13-7-5-12(19)6-8-13/h5-9,11H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVNHWXFLZPKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

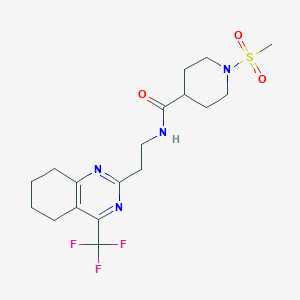
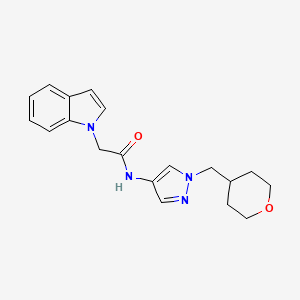


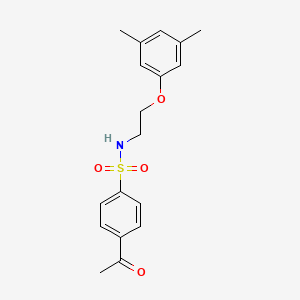

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2768100.png)
![(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2768102.png)

![2-morpholino-7-phenyl-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2768104.png)

